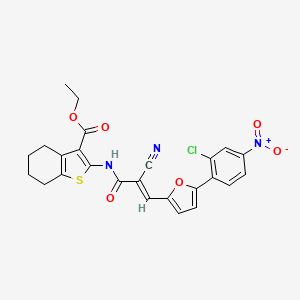
C25H20ClN3O6S
説明
C25H20ClN3O6S is a useful research compound. Its molecular formula is this compound and its molecular weight is 526.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polyynes Formation
The study "Direct detection of polyynes formation from the reaction of ethynyl radical (C2H) with propyne (CH3–CCH) and allene (CH2CCH2)" by Goulay et al. (2007) explores the formation of polyynes, which are compounds with consecutive triple bonds, typically found in astrochemical environments like Titan's atmosphere. This research could relate to the atmospheric chemistry of similar complex organic molecules (Goulay et al., 2007).
Covalent Frameworks in C2N
Tian et al. (2020) discuss C2N, a unique carbon nitride with applications in catalysis, environmental science, energy storage, and biotechnology. This study may provide insights into the use of similar carbon-rich compounds in various technological applications (Tian et al., 2020).
Catalytic Behavior of Sodium Iminoquinolates
The study "Sodium iminoquinolates with cubic and hexagonal prismatic motifs: synthesis, characterization and their catalytic behavior toward the ROP of rac-lactide" by Zhang et al. (2016) focuses on the catalytic applications of sodium iminoquinolates, a class of compounds that might share structural or functional similarities with C25H20ClN3O6S (Zhang et al., 2016).
C1 Catalysis
Bao et al. (2019) review the field of C1 catalysis, which involves the conversion of simple carbon-containing compounds into high-value chemicals and fuels. This research could relate to the chemical transformation processes relevant to this compound (Bao et al., 2019).
Zeolites in C1 Chemistry
Zhang et al. (2020) discuss the application of zeolites in C1 chemistry, focusing on the transformation of C1 molecules into hydrocarbons and oxygenates. This research might offer insights into catalytic applications for similar complex molecules (Zhang et al., 2020).
Crystal Structure of Related Compounds
The study "Crystal structure of (E)-1,3-bis(6-methoxynaphthalen-2-yl)prop-2-en-1-one" by Patel and Chadha (2015) presents the crystal structure of a compound with a similar molecular formula. Understanding the structural aspects could be crucial for applications in material science or pharmaceuticals (Patel & Chadha, 2015).
特性
IUPAC Name |
ethyl 2-[[(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O6S/c1-2-34-25(31)22-18-5-3-4-6-21(18)36-24(22)28-23(30)14(13-27)11-16-8-10-20(35-16)17-9-7-15(29(32)33)12-19(17)26/h7-12H,2-6H2,1H3,(H,28,30)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHGCXCBFNFCDW-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-N-(3-chlorophenyl)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyanoprop-2-enamide](/img/structure/B7728396.png)
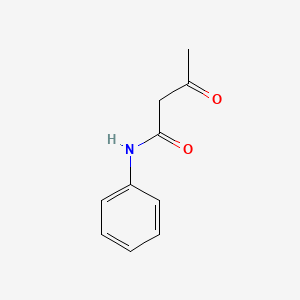

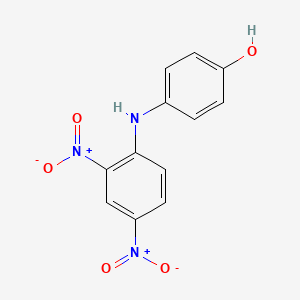

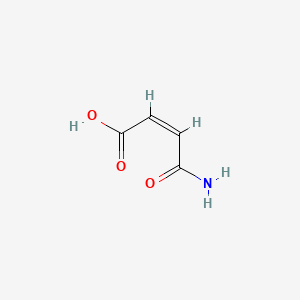

![N-(3-acetylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B7728445.png)
![(2E)-N-(4-chlorophenyl)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyanoprop-2-enamide](/img/structure/B7728446.png)
![(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-(2,3-dichlorophenyl)prop-2-enamide](/img/structure/B7728461.png)
![(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(3,4-dichlorophenyl)prop-2-enamide](/img/structure/B7728463.png)
![(2E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(naphthalen-1-yl)prop-2-enamide](/img/structure/B7728467.png)
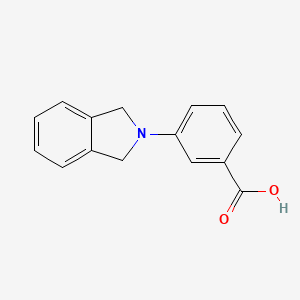
![methyl 2-({(2E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoyl}amino)benzoate](/img/structure/B7728506.png)